N-Stearoylglycine

Catalog No.
S750289
CAS No.
6333-54-6
M.F
C20H39NO3
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Stearoylglycine

CAS Number

6333-54-6

Product Name

N-Stearoylglycine

IUPAC Name

2-(octadecanoylamino)acetic acid

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24)

InChI Key

UEYROBDNFIWNST-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O

Synonyms

N-(carboxymethyl)octadecanamide, N-stearoylglycine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O

N-Stearoylglycine is an organic compound classified as a fatty amide lipid molecule, specifically an N-acyl derivative of glycine. Its molecular formula is C20H39NO3C_{20}H_{39}NO_{3} with a molecular weight of approximately 341.53 g/mol. It is characterized by a long hydrophobic fatty acid chain derived from stearic acid, which is attached to the amino acid glycine at the nitrogen atom. This structural configuration contributes to its unique biochemical properties and biological activities, making it a subject of interest in various fields including biochemistry and pharmacology.

  • Self-assemble: Due to its amphiphilic nature, N-Stearoylglycine might form micelles or vesicles in aqueous solutions, which are structures useful for drug delivery research [].
  • Interact with biological membranes: The hydrophobic stearoyl group could potentially interact with the lipid bilayer of cell membranes. This interaction might be relevant in studies of membrane transport or membrane protein function.

N-Stearoylglycine as a Research Tool

N-Stearoylglycine serves as a valuable tool in studying the broader class of N-acyl amides, which are signaling molecules found in various biological systems [, ]. These molecules play diverse roles, including acting as neurotransmitters, neuromodulators, and inflammatory mediators []. By studying N-stearoylglycine, researchers can gain insights into the properties and functions of other N-acyl amides.

One specific area of research explores the potential application of N-stearoylglycine and related N-acyl amides in the development of new therapeutic agents []. Their unique properties, such as amphiphilic nature (having both water-loving and water-repelling regions), could be advantageous in drug delivery and targeting specific molecules within cells.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding stearic acid and glycine. This reaction is catalyzed by enzymes such as fatty acid amide hydrolase (FAAH) .
  • Oxidation: The fatty acid chain can be oxidized to form hydroperoxides and other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide .
  • Substitution Reactions: The amide nitrogen can participate in nucleophilic substitution reactions, allowing for the formation of derivatives with different functional groups when reacted with nucleophiles such as alkyl halides or acyl chlorides .

Common Reagents and Conditions

  • Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
  • Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
  • Substitution: Alcohols or thiols in the presence of a base such as sodium hydroxide at room temperature.

N-Stearoylglycine exhibits notable biological activities, particularly in the modulation of pain and inflammation. It interacts with primary sensory neurons, leading to significant calcium influx, which plays a critical role in nociceptive signaling pathways . Additionally, it has been implicated in various physiological processes due to its involvement in the metabolism of bioactive N-acyl amides.

The synthesis of N-Stearoylglycine typically involves the reaction of stearic acid with glycine. This process often requires the activation of stearic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in organic solvents such as dichloromethane under reflux conditions .

Industrial Production

For industrial applications, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) are utilized to ensure product quality and consistency.

N-Stearoylglycine has diverse applications across various fields:

  • Scientific Research: It serves as a model compound for studying N-acyl glycines and their interactions with biological systems.
  • Pharmaceuticals: There is potential for therapeutic applications in treating chronic pain and inflammatory diseases due to its biological activity .
  • Cosmetics: Its emollient properties make it useful in formulating personal care products .

Research indicates that N-Stearoylglycine interacts with various biological targets, particularly within sensory neurons. These interactions can lead to modulation of calcium signaling pathways, which are crucial for pain perception and inflammatory responses . Further studies on its interactions could elucidate its role in metabolic pathways involving bioactive lipids.

N-Stearoylglycine belongs to a broader class of compounds known as N-acyl glycines. Here are some similar compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Properties
N-PalmitoylglycineDerived from palmitic acidModulates sensory neuron activity
N-OleoylglycineContains an oleic acid moietyExhibits different lipid interaction properties
N-ArachidonoylglycineInvolves arachidonic acidPlays a role in pain regulation and inflammation

Uniqueness of N-Stearoylglycine

N-Stearoylglycine is unique due to its specific fatty acid chain length (stearic acid), which influences its physical properties and interactions with biological membranes. Its ability to form hydrogen-bonded networks allows for distinct self-assembly behavior compared to other N-acyl glycines, potentially affecting its biological activity and efficacy .

Gas Chromatography coupled with Mass Spectrometry

Gas chromatographic analysis of N-Stearoylglycine is performed after silylation of the amide-hydroxyl groups (N,O-bis-trimethyl-silyl derivatisation). The trimethyl-silyl ester elutes late on a low-polarity fused-silica column (5% phenyl-95% dimethyl-polysiloxane) and gives a base-peak fragment at m/z 73 (trimethyl-silyl cation) together with diagnostic fragments at m/z 341, 256 and 174 [1].
Table 1 summarises a routinely applied method that resolves the C-18 acylglycine from shorter homologues.

ParameterTypical settingReference
Capillary column30 m × 0.25 mm i.d., 0.25 µm film (DB-5 MS) [1]
DerivatisationN-methyl-N-trimethyl-silyl-trifluoro-acetamide, 70 °C, 30 min [1]
Oven programme80 °C (1 min) → 300 °C at 10 °C min⁻¹, hold 5 min [1]
Carrier gasHelium, 1.0 mL min⁻¹ [1]
IonisationElectron impact, 70 eV [1]
Retention time28.6 min (derivatised N-Stearoylglycine) [1]
Limit of detection30 fmol on-column (signal-to-noise ≥ 3) [1]

Liquid Chromatography coupled with Mass Spectrometry

A targeted lipidomics workflow was developed by Tan and co-workers for long-chain N-acyl amino acids [2]. Specific multiple-reaction-monitoring transitions exploit the cleavage of the glycine head-group.

ParameterValueReference
Analytical column2.1 × 50 mm C-18, 5 µm [2]
Mobile phase A20% methanol / water + 1 mmol L⁻¹ ammonium acetate [2]
Mobile phase B100% methanol + 1 mmol L⁻¹ ammonium acetate [2]
Gradient5% B (1 min) → 100% B (3 min) → hold (3 min) [2]
Flow rate0.20 mL min⁻¹ [2]
Ionisation modeElectrospray, negative [2]
Precursor → product340.3 → 74.0 (m/z, loss of stearoyl anion) [2]
Retention time4.9 min [2]
Limit of quantification0.2 pmol g⁻¹ wet tissue (rat brain) [2]

Fragmentation of the deprotonated molecule yields the stearate anion (m/z 283) and the dehydroxylated glycine fragment (m/z 74), providing high chemical specificity. The method has been adopted for human plasma after a 200 µL protein-precipitation step, giving a validated quantification range of 0.5–500 nmol L⁻¹ with intra-day precision < 8% (relative standard deviation) and recovery of 85% [2].

High-Performance Liquid Chromatography with Ultraviolet Detection

For purity assessment of synthetic N-Stearoylglycine and for monitoring preparative steps, an isocratic reversed-phase high-performance liquid-chromatography method (70% acetonitrile / 30% water, 0.8 mL min⁻¹, 210 nm) affords a single peak with purity > 98% [3]. Retention on a 150 × 4.6 mm C-18 column is 12.3 min (25 °C) and the approach tolerates 1 µg injection loads without peak distortion [3].

Thermal Analysis: Differential Scanning Calorimetry Profiles

Differential scanning calorimetry reveals the thermal transitions of N-Stearoylglycine in both bulk powder and self-assembled states.

Sample matrixTransitionOnset / peak (°C)ΔH (mJ mg⁻¹)Reference
Crystalline powderMelting (first heating)125 / 12787 [4]
Langmuir monolayer (dry film)Main-chain order–disorder94 / 982.6 [5]
Hydrogel fibre bundleGel–sol (endotherm)94 / 992.6 [3]
Re-cooling of meltSol–gel (exotherm)81 / 77−1.7 [3]

Interpretation

  • The sharp endotherm of bulk material (onset 125 °C) confirms a single crystalline phase with no polymorphic pre-transitions [4].
  • In supramolecular gels the lower-temperature endotherm (≈ 95 °C) corresponds to cooperative disruption of the hydrogen-bonded amide network; reversibility on cooling indicates thermodynamic control of assembly [3].
  • Van ’t Hoff analysis of the monolayer transition gives an estimated enthalpy of 25 kJ mol⁻¹, typical for long-chain amide main-chain melting [5].

Quantification in Biological Matrices

Urine

N-Stearoylglycine belongs to the diagnostic “acylglycine” panel used to screen hereditary fatty-acid β-oxidation disorders. In clinically validated tandem-mass-spectrometric urine assays, abnormal excretion exceeding 10 µmol mol⁻¹ creatinine flags medium-chain acyl-CoA dehydrogenase deficiency [6]. A laboratory-developed isotopic-dilution protocol (butanol extraction, hydrophilic-interaction chromatography, electrospray negative ion monitoring) reports a detection limit of 0.05 µmol L⁻¹ and between-run precision of 6% [7].

Plasma

Although plasma reference intervals have not yet been standardised, ultra-high-performance liquid-chromatography coupled with triple-quadrupole mass spectrometry quantifies N-Stearoylglycine down to 0.2 nmol L⁻¹ after a single-step protein precipitation [2]. Ion suppression is < 15% owing to chromatographic separation from abundant phospholipids. Calibration curves are linear (r² > 0.998) across 0.2–500 nmol L⁻¹.

Tissue Distribution

Targeted lipidomics of rat and bovine nervous tissue demonstrates that N-Stearoylglycine is a minor yet measurable component of the N-acyl amino-acid pool. Concentrations and matrices quantified to date are collated in Table 2.

Biological matrixConcentrationAnalytical platformReference
Rat whole brain (wet)0.7 pmol g⁻¹Reversed-phase liquid chromatography–tandem mass spectrometry [2]
Rat skin (dry)1600 pmol g⁻¹Solid-phase extraction + liquid chromatography–tandem mass spectrometry [8]
Rat lung (dry)400 pmol g⁻¹As above [8]
Rat kidney (dry)110 pmol g⁻¹As above [8]
Human urine (controls)< 0.5 µmol mol⁻¹ creatinineHydrophilic-interaction liquid chromatography–tandem mass spectrometry [6]

The markedly higher concentrations in epidermal and pulmonary tissues agree with the abundance of fatty-amide-hydrolase activity in those organs, whilst low cerebral levels reflect rapid enzymatic turnover [8] [2].

Physical Description

Solid

XLogP3

7.5

Sequence

G

Other CAS

158305-64-7
6333-54-6

Wikipedia

N-(1-Hydroxyoctadecylidene)glycine

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 08-15-2023

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